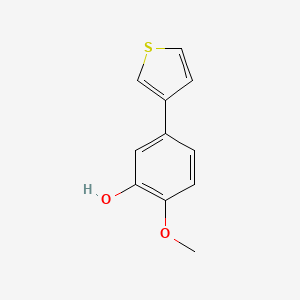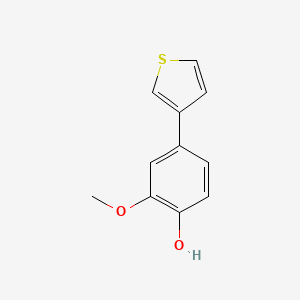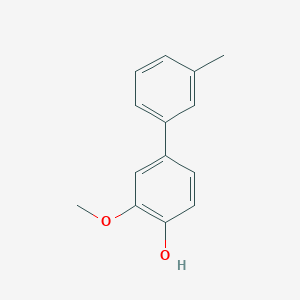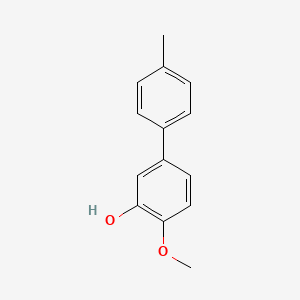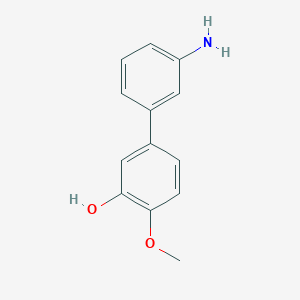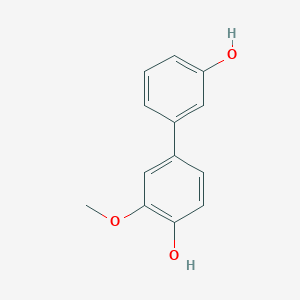
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% (5-HPMP) is a phenolic compound that has been gaining significant attention in the scientific community due to its potential applications in a variety of areas. It is a white crystalline solid that is soluble in water and ethanol. 5-HPMP has been studied for its ability to act as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it has been investigated for its potential use in the synthesis of other compounds and as a precursor to pharmaceuticals.
科学的研究の応用
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in a variety of scientific research areas. It has been investigated as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it has been studied for its ability to inhibit the growth of cancer cells, reduce oxidative stress, and protect against UV radiation. It has also been investigated for its potential use in the synthesis of other compounds and as a precursor to pharmaceuticals.
作用機序
The mechanism of action of 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% is complex and not fully understood. It is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to act as an antimicrobial by inhibiting the growth of bacteria and fungi. It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% has been studied for its effects on a variety of biochemical and physiological processes. It has been found to inhibit the growth of cancer cells, reduce oxidative stress, and protect against UV radiation. Additionally, it has been found to reduce inflammation, improve wound healing, and protect against DNA damage. It has also been found to have neuroprotective and hepatoprotective effects.
実験室実験の利点と制限
The advantages of using 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments include its low toxicity and its ability to act as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it is relatively easy to synthesize and can be used as a precursor to other compounds. The main limitation of using 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments is its lack of solubility in organic solvents. Additionally, it is not very stable and can easily decompose in the presence of light and heat.
将来の方向性
The potential future directions for research on 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in pharmaceuticals and other compounds. Additionally, research could be conducted into its potential as a therapeutic agent for cancer, inflammation, and oxidative stress. Further research could also be conducted into its potential as a food preservative and its ability to protect against DNA damage. Finally, research could be conducted into its potential as a biomarker for disease diagnosis.
合成法
5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can be synthesized by a variety of methods. The most common synthesis method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. Other methods include the reaction of paraformaldehyde with a phenol, the reaction of an aldehyde with a phenol, and the reaction of a phenol with an aldehyde. The synthesis of 5-(3-Hydroxyphenyl)-2-methoxyphenol, 95% can also be achieved through the oxidation of phenol with hydrogen peroxide.
特性
IUPAC Name |
5-(3-hydroxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXFQXVHDUFFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685418 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxyphenyl)-2-methoxyphenol | |
CAS RN |
1261903-18-7 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

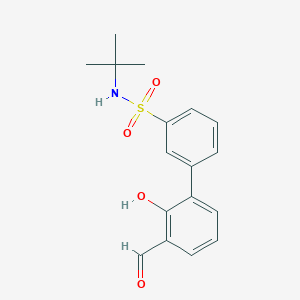
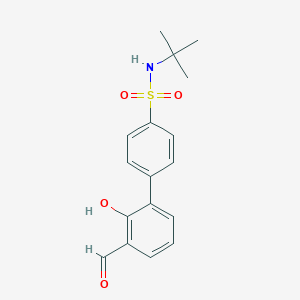

![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)


![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)

